molecular formula C9H6FNOS3 B14387160 4-[(4-Fluorophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one CAS No. 89570-14-9

4-[(4-Fluorophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one

Cat. No.: B14387160
CAS No.: 89570-14-9
M. Wt: 259.4 g/mol
InChI Key: OJOBUAQQNIXGSI-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a fluorophenyl group, a sulfanylidene group, and a dithiazolidinone ring, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include sulfur, fluorobenzyl chloride, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluorophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted fluorophenyl derivatives .

Scientific Research Applications

4-[(4-Fluorophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenyl methyl sulfone
  • 4-Fluoro-3-methylbenzenesulfonyl chloride
  • 5-Fluoro-2-methylbenzenesulfonyl chloride

Uniqueness

4-[(4-Fluorophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one stands out due to its dithiazolidinone ring, which imparts unique chemical properties and reactivity.

Properties

CAS No.

89570-14-9

Molecular Formula

C9H6FNOS3

Molecular Weight

259.4 g/mol

IUPAC Name

4-[(4-fluorophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one

InChI

InChI=1S/C9H6FNOS3/c10-7-3-1-6(2-4-7)5-11-8(12)14-15-9(11)13/h1-4H,5H2

InChI Key

OJOBUAQQNIXGSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)SSC2=S)F

Origin of Product

United States

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